molecular formula C10H12BrClN2 B8783274 N-((5-bromo-2-chloropyridin-4-yl)methylene)-2-methylpropan-2-amine

N-((5-bromo-2-chloropyridin-4-yl)methylene)-2-methylpropan-2-amine

Cat. No.: B8783274
M. Wt: 275.57 g/mol
InChI Key: LIFLPEXIAPKPAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-bromo-2-chloropyridin-4-yl)methylene)-2-methylpropan-2-amine is a useful research compound. Its molecular formula is C10H12BrClN2 and its molecular weight is 275.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12BrClN2

Molecular Weight

275.57 g/mol

IUPAC Name

1-(5-bromo-2-chloropyridin-4-yl)-N-tert-butylmethanimine

InChI

InChI=1S/C10H12BrClN2/c1-10(2,3)14-5-7-4-9(12)13-6-8(7)11/h4-6H,1-3H3

InChI Key

LIFLPEXIAPKPAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=CC1=CC(=NC=C1Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 5-bromo-2-chloroisonicotinaldehyde (1.047 g, 4.749 mmol) and Water (2.0 mL, 110 mmol) was added tert-butylamine (2.0 mL, 19 mmol). The reaction mixture was stirred at room temperature for 20 hours, and then excess tert-butylamine was removed by rotary evaporation. The resulting residue was partitioned between ethyl acetate and water, and the organic layer dried with brine and MgSO4, filtered, and evaporated in vacuo to yield 1.401 g (87%) of N-((5-bromo-2-chloropyridin-4-yl)methylene)-2-methylpropan-2-amine. 1H NMR (400 MHz, DMSO) δ 8.72 (s, 1H), 8.43 (s, 1H), 7.78 (s, 1H), 1.28 (s, 9H).
Quantity
1.047 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

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